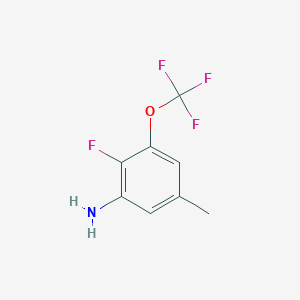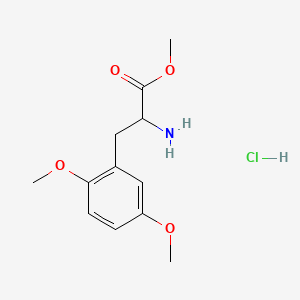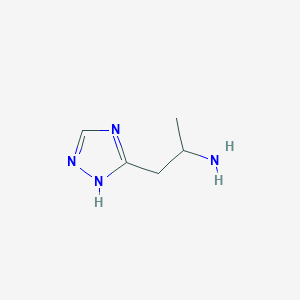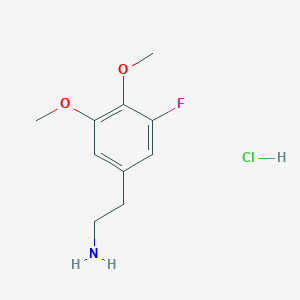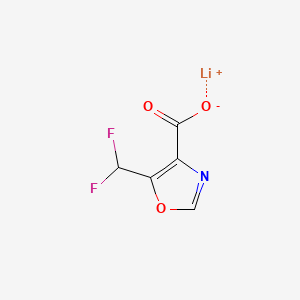
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that combines lithium with a difluoromethyl-substituted oxazole carboxylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate typically involves the difluoromethylation of oxazole derivatives. One common method includes the use of difluoromethylating agents such as ClCF₂H in the presence of a base to introduce the difluoromethyl group onto the oxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired biological effects . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium(1+) ion 5-(difluoromethyl)-1,3-thiazole-2-carboxylate: This compound has a similar structure but with a thiazole ring instead of an oxazole ring.
Difluoromethyl-substituted pyrazole carboxamides: These compounds share the difluoromethyl group and carboxamide functionality but differ in the heterocyclic core.
Uniqueness
Lithium(1+) 5-(difluoromethyl)-1,3-oxazole-4-carboxylate is unique due to its oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications .
Propriétés
Formule moléculaire |
C5H2F2LiNO3 |
|---|---|
Poids moléculaire |
169.0 g/mol |
Nom IUPAC |
lithium;5-(difluoromethyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C5H3F2NO3.Li/c6-4(7)3-2(5(9)10)8-1-11-3;/h1,4H,(H,9,10);/q;+1/p-1 |
Clé InChI |
BFOIIDZZSFUVSG-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=NC(=C(O1)C(F)F)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






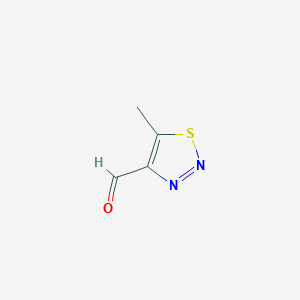
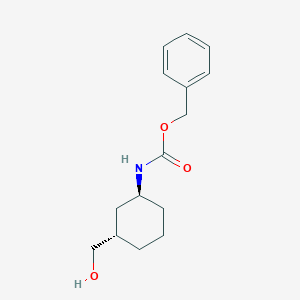
![methyl 5-(chlorosulfonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13463455.png)
![Tert-butyl 4-{bicyclo[1.1.1]pentan-1-yl}piperazine-1-carboxylate](/img/structure/B13463478.png)
![1-[3-(piperazin-1-yl)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione, tris(trifluoroacetic acid)](/img/structure/B13463481.png)
![2,7-Diazaspiro[3.5]nonan-6-one](/img/structure/B13463483.png)
